Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the bromination of methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent tetrahydroquinoline compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-Tetrahydroquinoline-6-carboxylate.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with various molecular targets. The bromine atom at the 8-position can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 8-allyl-1,2,3,4-tetrahydroquinoline-6-carboxylate: Contains an allyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the presence of the bromine atom at the 8-position, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h5-6,13H,2-4H2,1H3 |
InChI Key |
XYMKYKQUTLDGPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NCCC2 |
Origin of Product |
United States |
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